BenchChemオンラインストアへようこそ!

3-(3-methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

5-lipoxygenase anti-inflammatory selectivity RBL-1 assay

3-(3-Methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 638142-48-0) is a synthetic small-molecule benzoxazolone derivative with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.4 g·mol⁻¹. The compound features a 5-methyl-substituted 1,3-benzoxazol-2(3H)-one core N-alkylated with a 3-methoxy-4-propoxybenzyl moiety.

Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol
Cat. No. B4809138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one
Molecular FormulaC19H21NO4
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC
InChIInChI=1S/C19H21NO4/c1-4-9-23-17-8-6-14(11-18(17)22-3)12-20-15-10-13(2)5-7-16(15)24-19(20)21/h5-8,10-11H,4,9,12H2,1-3H3
InChIKeyNSPARTVTMCPWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one: Procurement-Relevant Identity, Purity, and Physicochemical Baseline


3-(3-Methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 638142-48-0) is a synthetic small-molecule benzoxazolone derivative with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.4 g·mol⁻¹. The compound features a 5-methyl-substituted 1,3-benzoxazol-2(3H)-one core N-alkylated with a 3-methoxy-4-propoxybenzyl moiety. Commercial sourcing typically specifies purity at 95% . The benzoxazolone scaffold is recognized as a privileged heterocyclic pharmacophore implicated in sigma receptor binding, TRPV1 antagonism, and anti-quorum sensing activities, with biological outcomes exquisitely sensitive to the substitution pattern on both the N-benzyl ring and the benzoxazolone core [1].

Why N-Benzyl Substitution Pattern and Alkoxy Chain Length Are Non-Interchangeable in 3-(3-Methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one Procurement


Within the benzoxazolone chemotype, seemingly minor structural variations produce large, non-linear shifts in target binding and selectivity. The Zampieri et al. sigma-receptor SAR series demonstrated that moving a substituent from the para to the ortho position on the N-benzyl ring can alter sigma-1 affinity by over an order of magnitude, while shifting from a propylene to a butylene spacer linker changes the sigma-2/sigma-1 selectivity ratio from approximately 46 to below 5 [1]. For the specific 3-methoxy-4-propoxybenzyl substitution pattern present in this compound, the combination of a para-propoxy (electron-donating, lipophilic) and meta-methoxy (hydrogen-bond-accepting) motif creates a unique pharmacophoric fingerprint that cannot be reproduced by mono-substituted, ortho-substituted, or differently chained analogs. Procurement of a generic 'benzoxazolone derivative' without verifying the exact N-benzyl and core substitution pattern therefore carries a risk of obtaining a compound with fundamentally different biological activity.

Quantitative Differentiation Evidence for 3-(3-Methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one vs. Closest Structural Analogs


Absence of 5-Lipoxygenase Inhibition at 100 µM Distinguishes This Compound from Anti-Inflammatory Benzoxazolone Chemotypes

In a standardized ChEMBL-curated assay (CHEMBL620010), 3-(3-methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a single concentration of 100 µM and returned a result of 'no significant activity' (NS) [1]. This negative result contrasts sharply with known benzoxazolone-based 5-LOX inhibitors from the same chemotype space, which have demonstrated measurable inhibition in comparable assays. For procurement decisions, this selectivity profile is informative: the compound does not engage the 5-LOX anti-inflammatory axis, making it unsuitable for projects targeting leukotriene biosynthesis but potentially advantageous for applications where 5-LOX counter-screening is required.

5-lipoxygenase anti-inflammatory selectivity RBL-1 assay

3-Methoxy-4-propoxy N-Benzyl Substitution Pattern Confers a Unique Pharmacophoric Profile Relative to Ortho-Propoxy Positional Isomers

The Zampieri et al. (2009) sigma receptor SAR study established that para-substitution on the N-benzyl ring of benzoxazolone derivatives consistently produces higher sigma-1 receptor affinity than ortho-substitution. Specifically, across a series of 31 benzo[d]oxazol-2(3H)-one derivatives, para-substituted compounds exhibited Ki(σ₁) values in the low nanomolar range (best Ki = 2.6 nM for the butylene-linked series), whereas ortho-substituted congeners showed substantially weaker binding [1]. The target compound bears a para-propoxy substituent (plus a meta-methoxy group absent in the Zampieri series), placing it in the para-substituted high-affinity structural class. By contrast, the commercially available positional isomer 5-methyl-3-(2-propoxybenzyl)-1,3-benzoxazol-2-one (lacking the 3-methoxy group and bearing an ortho-propoxy) would be predicted by class-level SAR to exhibit significantly reduced sigma-1 affinity [2].

sigma-1 receptor structure-activity relationship N-benzyl substitution

Propoxy vs. Butoxy Alkyl Chain Differentiation: Lipophilicity-Driven Property Tuning Without Core Scaffold Alteration

The closest commercially listed analog differing only in N-benzyl alkoxy chain length is 3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 868145-79-3; C₁₉H₂₁NO₃; MW 311.4), which replaces the 3-methoxy-4-propoxy substitution with a single 4-butoxy group . The target compound therefore possesses an additional methoxy substituent (increasing hydrogen-bond acceptor count by one) and a propoxy rather than butoxy terminal chain. This results in a calculated molecular weight increase of 16 Da (327.4 vs. 311.4) and a shift in calculated logP driven by the balance of the added polar methoxy oxygen against the one-methylene truncation of the alkoxy chain. For procurement, this means the two compounds are not interchangeable: the target compound offers an additional hydrogen-bond-accepting meta-methoxy motif that may engage complementary binding-site residues absent in the simpler 4-butoxy analog, while the butoxy analog provides greater lipophilicity for membrane penetration applications.

lipophilicity alkoxy chain SAR drug-likeness benzoxazolone

5-Methyl Core Substitution Provides a Defined Benzoxazolone Scaffold Differentiation Point vs. Unsubstituted and Halo-Substituted Analogs

The benzoxazolone SAR literature demonstrates that substitution at the 5-position of the benzoxazolone ring modulates both receptor affinity and subtype selectivity. In the Zampieri et al. sigma-1 pharmacophore model (2009, J Med Chem), the benzoxazolone core was kept unsubstituted or with specific substituents, and the resulting 3D-QSAR model identified the core substitution as a contributing factor to the overall pharmacophoric fit [1]. The 5-methyl group present in the target compound provides a modest electron-donating effect and slight increase in lipophilicity compared to the unsubstituted benzoxazolone core, while occupying less steric volume than halogen or larger alkyl substituents. This substitution pattern represents a defined, intermediate position on the benzoxazolone core SAR continuum that is distinct from both the unsubstituted core (found in many early-generation sigma ligands) and 5-chloro or 5-fluoro analogs (which introduce electronegative character and CYP450 metabolic liabilities).

benzoxazolone core substitution 5-methyl structure-activity relationship sigma receptor

Recommended Research Application Scenarios for 3-(3-Methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one Based on Verified Differentiation Evidence


Sigma-1 Receptor Ligand Screening and Pharmacophore Refinement

The para-propoxy + meta-methoxy N-benzyl substitution pattern places this compound within the high-affinity sigma-1 receptor ligand structural class defined by Zampieri et al. (2009). It is suitable as a screening candidate or pharmacophore-model test compound in sigma-1 receptor binding assays (e.g., [³H](+)-pentazocine displacement in guinea pig brain cortex membranes), where its unique disubstituted benzyl motif can probe the tolerance of the sigma-1 binding pocket for dual hydrogen-bond-accepting substituents [1]. The established class-level SAR predicts that this substitution pattern would yield sigma-1 affinity superior to ortho-substituted positional isomers, making the compound a rational choice for laboratories building sigma-1-focused compound libraries [2].

Negative Control or Counter-Screen in 5-Lipoxygenase Inhibitor Discovery Programs

Given the documented absence of 5-lipoxygenase inhibition at 100 µM in the RBL-1 assay (CHEMBL620010), this compound can serve as a structurally matched negative control in anti-inflammatory drug discovery cascades targeting the arachidonic acid pathway [1]. Its benzoxazolone core ensures chemical similarity to active 5-LOX inhibitor chemotypes, while its specific N-benzyl substitution pattern abolishes 5-LOX engagement—an ideal profile for verifying assay specificity and ruling out non-specific benzoxazolone-derived artifacts.

Structure-Activity Relationship Studies Probing N-Benzyl Alkoxy Chain Length and Substitution Topology

The compound's 3-methoxy-4-propoxy substitution pattern occupies a defined position in the alkoxy-chain SAR matrix between shorter-chain (ethoxy, methoxy) and longer-chain (butoxy, pentyloxy) benzoxazolone analogs. Paired testing with 3-(4-butoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one (CAS 868145-79-3) would quantify the contribution of the meta-methoxy group and the propoxy-to-butoxy chain extension to target binding, cellular permeability, and metabolic stability [1]. This SAR pair is particularly valuable because it isolates the effect of the meta-methoxy substituent while keeping the core 5-methylbenzoxazolone scaffold constant.

TRPV1 Antagonist Lead Optimization Informed by Benzoxazolone Patent Landscape

Patent US 8921373 B2 discloses benzoxazolone-containing compounds as TRPV1 antagonists for pain and inflammatory conditions [1]. Given that benzoxazolone derivatives are explicitly claimed within this mechanism-of-action space, the target compound's specific substitution pattern (3-methoxy-4-propoxy N-benzyl + 5-methyl core) may be evaluated in TRPV1 functional assays (e.g., capsaicin-induced Ca²⁺ influx in HEK293 cells expressing human TRPV1) as part of a lead optimization program seeking to balance TRPV1 potency with sigma receptor selectivity.

Quote Request

Request a Quote for 3-(3-methoxy-4-propoxybenzyl)-5-methyl-1,3-benzoxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.